
2-(5-Methylfuran-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylfuran-2-yl)quinoline, also known as MFQ, is a naturally occurring compound that belongs to the quinoline family. It has a CAS Number of 204847-08-5 and a molecular weight of 253.26 .
Synthesis Analysis
The synthesis of this compound involves a reaction with KCN in EtOH and H2O, leading to the formation of 2-(5-methylfuran-2-yl)acetonitrile . The new heterocyclic system of 3H-furo[2,3-b]imidazo[4,5-f]quinolines was synthesized in KOH/MeOH by a one-pot reaction .Molecular Structure Analysis
The molecular formula of this compound is C15H11NO3 . The InChI Code is 1S/C15H11NO3/c1-9-6-7-14 (19-9)13-8-11 (15 (17)18)10-4-2-3-5-12 (10)16-13/h2-8H,1H3, (H,17,18) .Scientific Research Applications
Electrochromic Materials
- Application : 2-(5-Methylfuran-2-yl)quinoline derivatives have been studied for their role in the development of electrochromic materials. For instance, donor-acceptor type π-conjugated polymers containing this moiety exhibit unique electrochemical and spectroelectrochemical properties. Such materials are promising for applications in electrochromic devices due to their color-changing abilities upon electrical stimulation (Xu et al., 2014).
Biological Activity
- Antimicrobial and Antitubercular Activity : Novel Schiff bases of quinoline derivatives, including those related to this compound, show significant antimicrobial and antitubercular activities. These compounds have been explored for their potential in treating bacterial infections and tuberculosis (Bodke et al., 2017).
- Cytotoxic Properties : Quinoline derivatives, including those related to this compound, have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. Certain derivatives have shown promising results as potential anticancer agents (Korcz et al., 2018).
Corrosion Inhibition
- Carbon Steel Protection in Acidic Environment : 8-Hydroxyquinoline derivatives, structurally related to this compound, have been explored for their effectiveness as corrosion inhibitors for carbon steel in phosphoric acid environments. These compounds form protective layers on steel surfaces, making them valuable in industrial applications (Faydy et al., 2020).
Organic Synthesis
- Synthesis of Heterocyclic Compounds : this compound is involved in the synthesis of various heterocyclic compounds. These synthetic routes are crucial for producing compounds with potential biological activities, furthering pharmaceutical and chemical research (Kaplaushenko, 2016).
Safety and Hazards
properties
IUPAC Name |
2-(5-methylfuran-2-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-6-9-14(16-10)13-8-7-11-4-2-3-5-12(11)15-13/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNQPWSPJGGCLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2389229.png)

![N-(4-bromophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2389232.png)
![N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2389234.png)
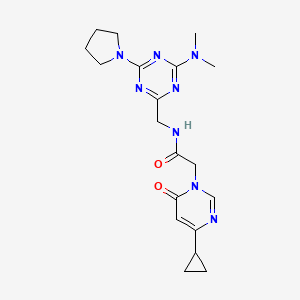
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2389239.png)
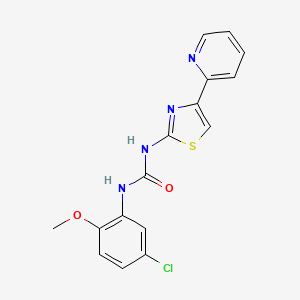
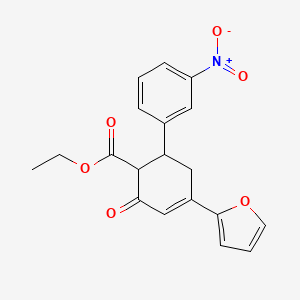
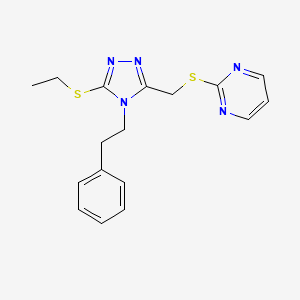
![sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B2389244.png)
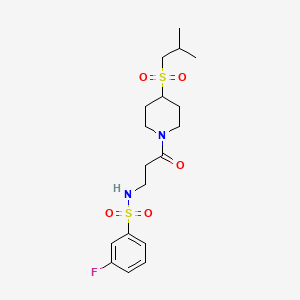

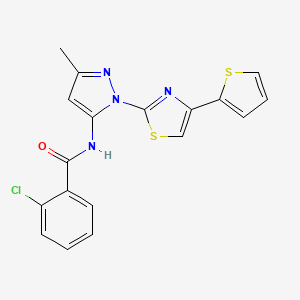
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2389251.png)